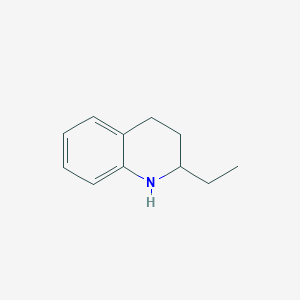

2-Ethyl-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the tetrahydroquinoline family Tetrahydroquinolines are known for their structural similarity to quinoline, but with a partially saturated ring

Mécanisme D'action

Target of Action

Tetrahydroquinolines, a family to which 2-ethyl-1,2,3,4-tetrahydroquinoline belongs, are known for their abundance in natural products and notable biological activity . They are used in various applications, including pesticides, antioxidants, photosensitizers, and dyes, in addition to pharmaceutical applications .

Mode of Action

The synthesis of highly substituted tetrahydroquinolines, including this compound, involves a three-component cascade reaction . This reaction includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Biochemical Pathways

The synthesis of tetrahydroquinolines involves cascade reactions, which are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups . Many new drugs have been designed based on this process .

Pharmacokinetics

The physical properties of 1,2,3,4-tetrahydroquinoline, a related compound, indicate that it is a colorless oil . It is miscible with alcohol, ether, carbon disulfide, and many organic solvents, but only slightly miscible with water . These properties may influence the bioavailability of this compound.

Result of Action

Quinoline derivatives, a family to which this compound belongs, have the potential to function as powerful antioxidants against oxidative damage . This could be significantly helpful in neuroprotection against Parkinsonism .

Action Environment

The synthesis of tetrahydroquinolines involves reactions that can be influenced by the choice of catalyst . For example, changing the catalyst to 5% Pt/C (4 atm H2) dramatically reduced the double bond migration and aromatization pathways, and formation of tetrahydroquinoline dominated with the cis isomer favored by ≥13:1 over the trans . Contrary to expectation, larger R groups gave higher cis selectivity for the substituents in the isolated heterocycles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,2,3,4-tetrahydroquinoline typically involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods: Industrial production methods for tetrahydroquinolines often involve catalytic hydrogenation of quinoline derivatives. For instance, the selective hydrogenation of quinoline using copper-based catalysts can yield 1,2,3,4-tetrahydroquinoline derivatives .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: More saturated tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

2-Ethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Industry: Utilized as an antioxidant and corrosion inhibitor in various industrial applications.

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroquinoline: A closely related compound with similar structural features.

1,2,3,4-Tetrahydroisoquinoline: Another similar compound with a different substitution pattern on the aromatic ring.

Uniqueness: 2-Ethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and potentially improve its interaction with biological targets compared to its unsubstituted counterparts.

Activité Biologique

2-Ethyl-1,2,3,4-tetrahydroquinoline (ETHQ) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including antioxidant properties, antitryptic effects, and its role in various pharmacological contexts.

Overview of this compound

ETHQ is a derivative of tetrahydroquinoline, a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry. The structural framework of tetrahydroquinolines allows for various substitutions that can enhance biological activity. The biological potential of ETHQ and its derivatives has been explored in several studies, revealing promising results.

Antioxidant Activity

Antioxidant activity is one of the primary biological functions attributed to ETHQ. A study investigating the antioxidant properties of various tetrahydroquinoline derivatives found that ETHQ exhibited significant hydrogen peroxide scavenging activity. The antioxidant capacity was measured using different assays, including the inhibition of albumin denaturation and radical scavenging assays.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| This compound | 98.06 | Hydrogen Peroxide Scavenging |

| Hybrid Compound 1 | 150.34 | Inhibition of Albumin Denaturation |

| Hybrid Compound 2 | 120.45 | Antioxidant Activity |

The results indicated that ETHQ showed better antioxidant activity compared to some other synthesized derivatives, highlighting its potential as a protective agent against oxidative stress .

Antitryptic and Anti-inflammatory Activity

ETHQ has also been evaluated for its antitryptic activity. In vitro studies demonstrated that it effectively inhibited trypsin activity at varying concentrations. The antitryptic activity was compared against standard drugs like ketoprofen.

Table 2: Antitryptic Activity of this compound

| Compound | IC50 (µg/mL) | Comparison |

|---|---|---|

| This compound | 263 | Better than Ketoprofen (350 µg/mL) |

| Hybrid Compound A | 631.03 | Less effective |

The findings suggest that ETHQ possesses significant antitryptic properties which could be beneficial in inflammatory conditions .

The mechanisms underlying the biological activities of ETHQ are multifaceted. Its antioxidant effects are primarily attributed to its ability to scavenge reactive oxygen species (ROS), thereby reducing cellular damage . Additionally, the compound's interaction with various receptors and enzymes contributes to its pharmacological profile.

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of ETHQ derivatives:

- Synthesis and Evaluation : A recent study synthesized various derivatives of tetrahydroquinolines and assessed their biological activities. The results indicated that modifications on the tetrahydroquinoline scaffold could enhance both antioxidant and antitryptic activities .

- Pharmacological Potential : Another investigation focused on the pharmacological potential of tetrahydroquinoline derivatives in neurodegenerative diseases. The findings suggested that these compounds could modulate neuroinflammatory pathways .

Propriétés

IUPAC Name |

2-ethyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-6,10,12H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEJREJHQMPXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.